Cbz-L-arg(pmc)-OH.cha

Description

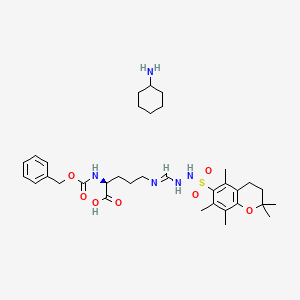

Cbz-L-Arg(Pmc)-OH.CHA (CAS: 112160-33-5) is a protected arginine derivative widely used in peptide synthesis. Its molecular formula is C₃₄H₅₁N₅O₇S, with a molecular weight of 673.863 g/mol . The compound features:

- N-Protection: A benzyloxycarbonyl (Cbz) group, which shields the α-amino group of arginine.

- Side-chain protection: A pentamethylchroman-6-sulfonyl (Pmc) group, which protects the guanidine moiety of arginine.

- Counterion: A cyclohexylammonium (CHA) salt, enhancing solubility in organic solvents like DMF or DMSO .

This compound is critical in solid-phase peptide synthesis (SPPS), where selective deprotection of the Pmc group (via trifluoroacetic acid, TFA) allows controlled elongation of peptide chains . Its structural complexity ensures stability during synthesis while permitting efficient cleavage under mild acidic conditions .

Properties

Molecular Formula |

C34H51N5O7S |

|---|---|

Molecular Weight |

673.9 g/mol |

IUPAC Name |

cyclohexanamine;(2S)-5-[[2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]hydrazinyl]methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C28H38N4O7S.C6H13N/c1-18-19(2)25(20(3)22-13-14-28(4,5)39-24(18)22)40(36,37)32-30-17-29-15-9-12-23(26(33)34)31-27(35)38-16-21-10-7-6-8-11-21;7-6-4-2-1-3-5-6/h6-8,10-11,17,23,32H,9,12-16H2,1-5H3,(H,29,30)(H,31,35)(H,33,34);6H,1-5,7H2/t23-;/m0./s1 |

InChI Key |

MWINDDMXANTXQR-BQAIUKQQSA-N |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NNC=NCCC[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)C.C1CCC(CC1)N |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NNC=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)C.C1CCC(CC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-L-arg(pmc)-OH.cha typically involves the protection of the amino group of L-arginine with a benzyloxycarbonyl group. The process begins with the suspension of sodium bicarbonate in water, followed by the addition of L-arginine monohydrochloride. Benzyloxycarbonyl chloride is then added dropwise to the mixture while stirring at room temperature. The reaction is allowed to proceed for several hours, after which the product is isolated by filtration and washed with ether and cold water .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically obtained as a white crystalline powder .

Chemical Reactions Analysis

Types of Reactions

Cbz-L-arg(pmc)-OH.cha undergoes various chemical reactions, including:

Hydrolysis: The Cbz protecting group can be removed under acidic or basic conditions to yield free L-arginine.

Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids.

Oxidation and Reduction: The guanidino group of L-arginine can undergo oxidation and reduction reactions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Coupling Reactions: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products Formed

Hydrolysis: Free L-arginine.

Coupling Reactions: Peptides containing L-arginine residues.

Oxidation and Reduction: Various oxidized or reduced forms of L-arginine.

Scientific Research Applications

Cbz-L-arg(pmc)-OH.cha has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a substrate in enzymatic assays.

Biology: Employed in the study of protein-protein interactions and enzyme kinetics.

Medicine: Investigated for its potential therapeutic applications, including its role in nitric oxide production and cardiovascular health.

Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical research.

Mechanism of Action

The mechanism of action of Cbz-L-arg(pmc)-OH.cha is primarily related to its role as a protected form of L-arginine. In biological systems, L-arginine is a precursor for the synthesis of nitric oxide, a key signaling molecule involved in various physiological processes. The Cbz protecting group prevents unwanted reactions during peptide synthesis, allowing for the selective incorporation of L-arginine into peptides and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Cbz-L-Arg(Mts)-OH.TFA

- Protecting Groups :

- N-Protection: Cbz (same as Cbz-L-Arg(Pmc)-OH.CHA).

- Side-chain protection: Mesitylene-2-sulfonyl (Mts) instead of Pmc.

- Key Differences :

- Deprotection : Mts requires stronger acidic conditions (e.g., 90% TFA) compared to Pmc (50% TFA) .

- Solubility : The trifluoroacetate (TFA) counterion increases aqueous solubility but reduces compatibility with hydrophobic resins in SPPS.

- Applications : Preferred in solution-phase synthesis due to easier purification .

2.1.2 Fmoc-L-Arg(Pmc)-OH

- Protecting Groups :

- N-Protection: Fluorenylmethyloxycarbonyl (Fmoc) instead of Cbz.

- Side-chain protection: Pmc (same as this compound).

- Key Differences :

- Deprotection : Fmoc is base-labile (removed with piperidine), enabling orthogonal protection strategies with acid-labile Pmc.

- Solubility : Lacks the CHA counterion, reducing solubility in organic solvents compared to this compound .

- Applications : Dominates in modern SPPS due to compatibility with automated synthesizers .

Functional Analogues

2.2.1 Cbz-L-Arg(NO₂)-OH

- Protecting Groups: N-Protection: Cbz. Side-chain protection: Nitro (NO₂) instead of Pmc.

- Key Differences :

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.